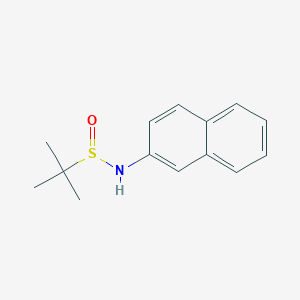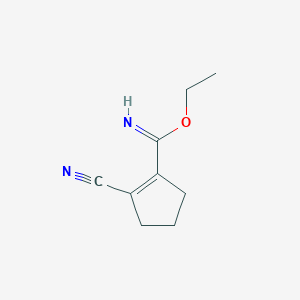![molecular formula C6H14Cl2N2 B13004858 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic amine that is often used in various chemical reactions and research applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride typically involves the reaction of 2-methyl-2,6-diazabicyclo[3.2.0]heptane with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield various oxidized derivatives.
Reduction: May yield simpler amines.
Substitution: May yield substituted derivatives with different functional groups.
科学研究应用
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and materials.
作用机制
The mechanism by which 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or base in chemical reactions, facilitating various transformations. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems.
相似化合物的比较
Similar Compounds
- 2-Methyl-2,6-diazabicyclo[3.2.0]heptane
- 6-Methyl-2,6-diazabicyclo[3.2.0]heptane
Uniqueness
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is unique due to its bicyclic structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific research and industrial applications.
属性
分子式 |
C6H14Cl2N2 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC 名称 |
2-methyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-2-5-6(8)4-7-5;;/h5-7H,2-4H2,1H3;2*1H |
InChI 键 |
DAHICEWRLGRFAZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2C1CN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)


![4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)


![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
